![molecular formula C19H24N4O3S B2824551 1-(methylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide CAS No. 1170532-16-7](/img/structure/B2824551.png)
1-(methylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide
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Overview
Description
1-(methylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
A study on the synthesis of new heterocycles based on pyrazole demonstrates the potential for developing antimicrobial agents. This research highlights the creation of various derivatives through reactions with semicarbazide and thiosemicarbazide, leading to compounds with potential antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).
Molecular Interaction Studies
Investigations into the molecular interactions of specific cannabinoid receptor antagonists provide a basis for understanding how similar compounds might interact with biological targets. The detailed conformational analysis and development of pharmacophore models contribute to our knowledge of receptor-ligand interactions (Shim et al., 2002).
Structure-Activity Relationships
Research on pyrazole derivatives as cannabinoid receptor antagonists offers insights into the structure-activity relationships (SAR) crucial for designing targeted therapeutic agents. Key structural requirements for potent and selective antagonistic activity are identified, providing a framework for the development of new compounds (Lan et al., 1999).
Analytical Methodologies
A method for determining a non-peptide oxytocin receptor antagonist in human plasma showcases the advancements in analytical techniques. This approach, involving automated pre-column derivatization and HPLC with fluorescence detection, exemplifies the importance of robust analytical methods in research (Kline, Kusma, & Matuszewski, 1999).
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Compounds with similar structures have been found to bind with high affinity to multiple receptors, which could potentially lead to a variety of biological effects .
Biochemical Pathways
Based on its structural similarity to other compounds, it may influence a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given its potential broad-spectrum biological activities, it could have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
1-methylsulfonyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-27(25,26)22-12-6-7-14(13-22)19(24)20-18-16-10-5-11-17(16)21-23(18)15-8-3-2-4-9-15/h2-4,8-9,14H,5-7,10-13H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZUXLASKDYOQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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